2-Benzyl-4,5,6,7-tetrachloroisoindole-1,3-dione is a complex organic compound characterized by its unique structure, which includes a benzyl group and four chlorine atoms attached to an isoindole framework. This compound has the molecular formula and is known for its distinctive physical properties, including a predicted density of approximately and a boiling point of around at standard atmospheric pressure .
The isoindole structure of this compound contributes to its reactivity and potential applications in various fields, particularly in pharmaceuticals and materials science. The presence of multiple chlorine atoms enhances its electrophilic character, making it a valuable intermediate in organic synthesis.
These reactions are essential for synthesizing other compounds and exploring its biological activity .
Research indicates that 2-Benzyl-4,5,6,7-tetrachloroisoindole-1,3-dione exhibits notable biological activities. It has been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the production of tumor necrosis factor-alpha (TNFα), a cytokine involved in systemic inflammation . The compound's structural features may contribute to its interaction with biological targets, although specific mechanisms of action require further investigation.
The synthesis of 2-Benzyl-4,5,6,7-tetrachloroisoindole-1,3-dione can be achieved through several methods:
Each method must be optimized for yield and purity .
2-Benzyl-4,5,6,7-tetrachloroisoindole-1,3-dione has potential applications in:
These applications highlight the compound's versatility in both medicinal chemistry and materials development .
Interaction studies involving 2-Benzyl-4,5,6,7-tetrachloroisoindole-1,3-dione focus on its binding affinity to various biological targets. Research has shown that it can interact with enzymes involved in inflammatory pathways and may modulate their activity. Further studies are necessary to elucidate the specific interactions and pathways affected by this compound .
Several compounds share structural similarities with 2-Benzyl-4,5,6,7-tetrachloroisoindole-1,3-dione. Notable examples include:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Benzil | Diketone structure | Commonly used as a photoinitiator; less chlorinated |
Phthalimide | Isoindoline core | Used in pharmaceuticals; different functional groups |
Chlorinated Isoindoles | Varying chlorine substitutions | Different biological activities depending on substitution pattern |
These comparisons illustrate how 2-Benzyl-4,5,6,7-tetrachloroisoindole-1,3-dione stands out due to its unique combination of chlorination and isoindole structure .
Parameter | Experimental / Predicted value | Observation | Source |
---|---|---|---|
Onset of melting | 176 – 177 °C (sharp) | Single endotherm indicates a well-ordered crystalline phase without polymorphic transitions [1] | |
Enthalpy of fusion (Differential Scanning Calorimetry) | 86 ± 5 J g⁻¹ | High value consistent with tight crystal packing enforced by four chlorine atoms [2] | |
Onset of decomposition in air | 265 ± 5 °C | Followed by gradual mass loss and carbonaceous residue (thermogravimetric profile extrapolated from tetrachlorophthalimide analogues) [3] | |
Residual mass at 600 °C (nitrogen) | 39% w/w | Char yield reflects extensive halogenated ring condensation [3] | |
Estimated activation energy for primary mass-loss step | 145 ± 10 kJ mol⁻¹ (model-free Friedman treatment) | Denotes kinetically robust imide carbonyl cleavage [3] |
Thermogravimetric traces display a single major exothermic event after melting, assigned to homolytic scission of the N–C=O bond followed by dechlorination and ring contraction. No sub-ambient solid-state transitions were located, confirming a rigid lattice that persists to the melting point.
Solvent (25 °C) | Qualitative solubility | Quantitative value | Supporting indicator |
---|---|---|---|
Water | Practically insoluble | < 1 mg L⁻¹ (predicted log S ≈ –5.2) | log P (octanol/water) = 5.0 [4] |
Phosphate-buffered saline (pH 7.4) | Insoluble | precipitation above 0.5 µg mL⁻¹ | [5] |
Dimethyl sulfoxide | Freely soluble | > 50 mg mL⁻¹ | complete dissolution at room temperature [2] |
N,N-Dimethylformamide | Freely soluble | > 50 mg mL⁻¹ | [2] |
Acetonitrile | Moderately soluble | ≈ 25 mg mL⁻¹ | visual clarity within 10 min stirring |
Ethanol (absolute) | Sparingly soluble | ≈ 4 mg mL⁻¹ | turbidity above 5 mg mL⁻¹ |
n-Hexane | Poorly soluble | < 0.5 mg mL⁻¹ | precipitation after sonication |
Hansen partial solubility parameters calculated from group contributions give δD = 18.2 MPa^½, δP = 4.9 MPa^½ and δ_H = 3.8 MPa^½, corroborating preferential solvation by high-donor, high-polarizability media.
Differential Scanning Calorimetry traces (10 K min⁻¹, nitrogen) display:
These characteristics reveal a highly crystalline, monoclinic lattice dominated by π–π stacking of the isoindole ring and halogen-directed contacts. Broad-angle powder diffraction confirms a crystallinity index above 92% by Rietveld refinement, while Scherrer analysis gives an average coherence length of 78 ± 5 nm [2].
Wavenumber /cm⁻¹ | Assignment | Intensity | Source |
---|---|---|---|
1780 – 1760 | Asymmetric imide C=O stretch | very strong | [6] |
1720 – 1705 | Symmetric imide C=O stretch | strong | [6] |
1605 – 1580 | Conjugated C=C of isoindole core | medium | [7] |
1350 – 1320 | C–N–C stretch of imide ring | medium | [6] |
800 – 720 | C–Cl stretching (multiple) | strong | [8] |
The two distinctive carbonyl absorptions, separated by ≈ 55 cm⁻¹, provide an unequivocal marker for the cyclic imide environment.
Key Raman lines are observed at 1588 cm⁻¹ (C=C ring breathing), 1781 cm⁻¹ (C=O symmetric), 1182 cm⁻¹ (C–N stretch) and 745 cm⁻¹ (C–Cl deformation) [9]. The absence of fluorescence under red excitation facilitates low-background acquisition.
In acetonitrile the compound shows: λ_max = 262 nm (ε = 1.9 × 10⁴ L mol⁻¹ cm⁻¹) attributable to π→π* transition of the conjugated isoindole; a weaker n→π* shoulder emerges at 296 nm (ε ≈ 3.2 × 10³) derived from imide carbonyl lone-pair donation [6]. No absorption above 320 nm is detected, confirming a wide optical gap consistent with colourless crystals.